1-(Anilinocarbonyl)proline

Acid-Base Equilibria Ionization State Aqueous Solubility

Chiral (2S) N-carbamoyl proline with free -COOH. Direct coupling eliminates deprotection steps, ideal for solid/solution-phase synthesis. High DMSO solubility (>250 mg/mL) supports automated HTS. Validated for dual-action probes in Huntington's disease models. Commercial availability ≥95-98% purity ensures reproducible campaigns.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 73096-22-7
Cat. No. B1305016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Anilinocarbonyl)proline
CAS73096-22-7
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
InChIKeyZEEAHHXBZHTCOI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid (CAS 73096-22-7) – Key Differentiation from Generic N‑Carbamoyl Proline Analogs


(2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid (CAS 73096‑22‑7), also referred to as 1-(anilinocarbonyl)‑L‑proline, is a chiral N‑carbamoyl proline derivative bearing a free carboxylic acid [REFS‑1]. It serves as a versatile building block in medicinal chemistry and as a probe molecule in cell‑based disease models [REFS‑2]. Unlike many protected proline analogs (e.g., Z‑Pro‑NH₂) that require additional deprotection steps, the free acid functionality of this compound enables direct coupling or further derivatization without prior unmasking [REFS‑3].

Why (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid Cannot Be Replaced by Common Protected Proline Analogs


N‑Carbamoyl proline analogs exhibit markedly different physicochemical properties depending on the substituents at the nitrogen and the C‑terminus. Substituting (2S)-1-(phenylcarbamoyl)pyrrolidine‑2‑carboxylic acid with a protected variant such as Z‑Pro‑NH₂ (benzyl (2S)‑2‑carbamoylpyrrolidine‑1‑carboxylate) or with the racemic mixture fundamentally alters solubility, acidity, and reactivity. The phenylcarbamoyl moiety confers a distinct pKa (~3.8) and moderate lipophilicity (XLogP3 0.8), while the free carboxylic acid enables aqueous‑compatible coupling without the need for harsh deprotection conditions [REFS‑1]. These differences directly impact its utility in aqueous assay formats and in the synthesis of probes for neurodegenerative disease models [REFS‑2].

Quantitative Differentiation: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid vs. Closest Analogs


pKa Differentiation: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid Exhibits ~12‑Unit Lower pKa than Z‑Pro‑NH₂

The target compound possesses a calculated acid pKa of 3.82, indicating that its carboxylic acid group is predominantly deprotonated at physiological pH (7.4) [REFS‑1]. In stark contrast, the commonly used protected proline analog Z‑Pro‑NH₂ has a predicted pKa of 15.95 ± 0.20, reflecting the vastly lower acidity of its carboxamide nitrogen [REFS‑2]. This 12‑unit pKa difference translates to a >99.9% difference in ionization state at pH 7.4, which critically influences aqueous solubility and protein‑binding interactions.

Acid-Base Equilibria Ionization State Aqueous Solubility

Lipophilicity Control: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid Demonstrates Moderate LogP (0.8) vs. More Lipophilic Protected Analogs

The computed octanol‑water partition coefficient (XLogP3) for the target compound is 0.8, placing it in the optimal range for oral bioavailability (typically 0–5) [REFS‑1]. By comparison, protected proline analogs such as Z‑Pro‑NH₂, which incorporate a benzyl ester group, are expected to exhibit substantially higher logP values (estimated >1.5) due to increased hydrophobic surface area [REFS‑2]. The phenylcarbamoyl substituent provides a balanced hydrophilic‑lipophilic profile that is distinct from both more polar unprotected prolines and more lipophilic benzyl‑protected derivatives.

Lipophilicity Membrane Permeability Drug‑Likeness

Solubility Advantage: (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid Achieves >250 mg/mL Solubility in DMSO

The target compound exhibits exceptional solubility in DMSO, with a measured value of at least 250 mg/mL (equivalent to >1067 mM), requiring only sonication for dissolution [REFS‑1]. In contrast, many protected proline analogs such as Z‑Pro‑NH₂ are documented as soluble in methanol or other polar organic solvents but lack comparable quantified DMSO solubility data [REFS‑2]. This high DMSO solubility enables the preparation of concentrated stock solutions (e.g., 10–50 mM) for high‑throughput screening applications without precipitation issues.

Solubility DMSO Stock Solution Preparation

Validated Application in Huntington's Disease Cell Model Probe Identification

Multiple reputable vendors and public databases confirm that (2S)-1-(phenylcarbamoyl)pyrrolidine‑2‑carboxylic acid has been specifically utilized to identify dual‑action probes in a cell‑based model of Huntington's disease [REFS‑1][REFS‑2]. While many N‑carbamoyl proline derivatives are described as building blocks or enzyme inhibitors, this compound's documented role in a high‑throughput multiplex assay for Huntington's disease distinguishes it from analogs such as Z‑Pro‑NH₂ or simple N‑acetyl proline, which lack this specific biological validation.

Neurodegeneration Huntingtin Aggregation Dual‑Action Probes

Optimal Application Scenarios for (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid (CAS 73096-22-7)


High‑Throughput Screening in Huntington's Disease Cell Models

The compound's validated use in identifying dual‑action probes in Huntington's disease cell models makes it a strategic choice for laboratories conducting qHTS campaigns targeting mutant huntingtin aggregation or cytotoxicity. Its high DMSO solubility (>250 mg/mL) supports the preparation of concentrated stock solutions suitable for automated liquid handling systems [REFS‑1].

Synthesis of Pyrrolidine‑1,2‑dicarboxylic Acid Diamide Derivatives

As documented in Merck Patent GmbH filings, (2S)-1-(phenylcarbamoyl)pyrrolidine‑2‑carboxylic acid serves as a key intermediate (Compound IV) in the preparation of factor Xa‑inhibiting antithrombotic agents. Its free carboxylic acid allows direct coupling with aniline derivatives without prior deprotection, streamlining the synthetic route [REFS‑2].

Preparation of FKBP Ligand Analogs and Aza‑Proline Derivatives

The phenylcarbamoyl moiety and (2S) stereochemistry provide a scaffold for generating FKBP12 ligands or aza‑proline analogs. The moderate logP (0.8) and low pKa (3.8) are conducive to aqueous‑based coupling reactions and to achieving drug‑like physicochemical properties in the final ligand series [REFS‑3].

Building Block for Proline‑Based Peptidomimetics

As a chiral, unprotected N‑carbamoyl proline building block, the compound is directly amenable to solid‑phase peptide synthesis or solution‑phase amide bond formation. Its commercial availability at ≥95% purity from multiple suppliers (e.g., BOC Sciences, MedChemExpress) ensures consistent quality for iterative medicinal chemistry campaigns [REFS‑4].

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